N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyridine, piperazine, oxazole, and pyrazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the piperazine derivative: This step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperazine intermediate.
Formation of the oxazole ring: The oxazole ring is synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative.
Coupling with pyrazine-2-carboxamide: The final step involves coupling the oxazole-piperazine-pyridine intermediate with pyrazine-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine moiety.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine ring and are used as pharmaceuticals.
Oxazole derivatives: Compounds with the oxazole ring, used in various chemical and biological applications.
Uniqueness
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-16(13-11-19-5-6-20-13)23-18-22-14(12-28-18)17(27)25-9-7-24(8-10-25)15-3-1-2-4-21-15/h1-6,11-12H,7-10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVOSSQSIATHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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